Gadolinium trioctanoate
Overview
Description
Gadolinium trioctanoate is a chemical compound that combines gadolinium, a rare earth metal, with octanoic acid, a medium-chain fatty acid. This compound is of interest due to its potential applications in various fields, including medical imaging and materials science. Gadolinium is known for its paramagnetic properties, which make it useful in magnetic resonance imaging (MRI) as a contrast agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium trioctanoate can be synthesized through a reaction between gadolinium chloride and octanoic acid. The reaction typically involves dissolving gadolinium chloride in a suitable solvent, such as ethanol, and then adding octanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Gadolinium trioctanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of gadolinium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to other gadolinium-containing compounds with different oxidation states.
Substitution: In substitution reactions, the octanoate ligands can be replaced by other ligands, resulting in new gadolinium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines.
Major Products:
Oxidation: Gadolinium oxide and octanoic acid derivatives.
Reduction: Reduced gadolinium complexes.
Substitution: New gadolinium-ligand complexes.
Scientific Research Applications
Gadolinium trioctanoate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other gadolinium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in MRI.
Medicine: Explored for its role in enhancing the visibility of tissues and organs in medical imaging.
Industry: Utilized in the development of advanced materials with specific magnetic properties.
Mechanism of Action
The mechanism by which gadolinium trioctanoate exerts its effects is primarily related to the paramagnetic properties of gadolinium. When used as a contrast agent in MRI, this compound shortens the relaxation time of hydrogen protons in tissues, resulting in enhanced image contrast. The octanoate ligands help to stabilize the gadolinium ion and improve its solubility and biocompatibility.
Comparison with Similar Compounds
Gadolinium chloride: A simple gadolinium salt used in various chemical reactions.
Gadolinium oxide: A gadolinium compound with applications in materials science and catalysis.
Gadolinium-based contrast agents: Other gadolinium complexes used in MRI, such as gadopentetate dimeglumine and gadoteridol.
Uniqueness: Gadolinium trioctanoate is unique due to its combination of gadolinium’s paramagnetic properties and octanoic acid’s stabilizing effects. This makes it particularly suitable for applications requiring both magnetic properties and biocompatibility.
Properties
IUPAC Name |
gadolinium(3+);octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Gd/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSDTQXVSVDIR-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45GdO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623531 | |
Record name | Gadolinium trioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29911-73-7 | |
Record name | Gadolinium trioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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